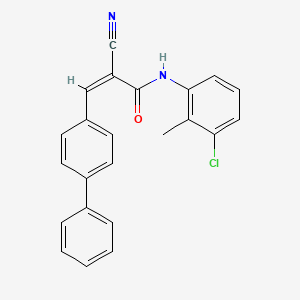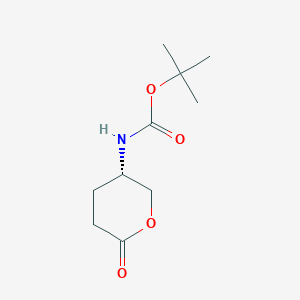
3-(benzyloxy)-1-(3,4-dichlorobenzyl)-2-methyl-4(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reagents and Conditions: The benzyloxy intermediate is then subjected to alkylation with 3,4-dichlorobenzyl chloride.
Conditions: Use of a strong base like NaH to deprotonate and facilitate the substitution reaction.
Product: 3-(benzyloxy)-1-(3,4-dichlorobenzyl)-2-methyl-4(1H)-pyridinone
Industrial Production Methods
In an industrial setting, the production of this compound could be scaled up by optimizing the reaction conditions, solvent recovery systems, and purification techniques like crystallization or column chromatography to ensure high yield and purity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-1-(3,4-dichlorobenzyl)-2-methyl-4(1H)-pyridinone typically involves multiple steps to incorporate the benzyloxy, dichlorobenzyl, and pyridinone functionalities. Here is a general route:
Step 1: Synthesis of the Pyridinone Core
Starting Material: 2-methyl-4-pyridinone
Reagents and Conditions: The synthesis begins with the formation of the pyridinone core via condensation reactions.
Product: Intermediate pyridinone compound
化学反応の分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized under specific conditions using reagents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the pyridinone can be reduced to alcohols using reducing agents like NaBH4 (sodium borohydride).
Substitution: Halogenation or nucleophilic substitution at the dichlorobenzyl site can introduce new functional groups.
Common Reagents and Conditions
Oxidation Reagents: PCC, KMnO4 (potassium permanganate)
Reduction Reagents: NaBH4, LiAlH4 (lithium aluminium hydride)
Substitution Reagents: Various nucleophiles under basic conditions
Major Products Formed
Oxidation Products: Benzyloxy ketones or aldehydes
Reduction Products: Benzyloxy alcohols
Substitution Products: Varied substituted products depending on the nucleophile used
科学的研究の応用
3-(benzyloxy)-1-(3,4-dichlorobenzyl)-2-methyl-4(1H)-pyridinone is widely used in:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: For probing enzyme-substrate interactions due to its structural specificity.
Medicine: Potential therapeutic agent in drug discovery programs targeting specific enzymes or receptors.
Industry: As a precursor for materials with advanced functionalities like polymers or catalysts.
作用機序
The compound's mechanism of action primarily involves its interaction with specific molecular targets. The benzyloxy and dichlorobenzyl groups facilitate binding to proteins or enzymes, thereby affecting biological pathways. It could inhibit or activate enzymes by either competitive or allosteric mechanisms, impacting various biochemical processes.
類似化合物との比較
Similar Compounds
3-(phenoxy)-1-(3,4-dichlorobenzyl)-2-methyl-4(1H)-pyridinone
3-(benzyloxy)-1-(2,4-dichlorobenzyl)-2-methyl-4(1H)-pyridinone
Unique Features
Structural Uniqueness: The specific placement of the benzyloxy and dichlorobenzyl groups offers a distinct spatial arrangement, influencing its reactivity and interaction with biological molecules.
Reactivity: The combination of these groups makes it highly reactive in synthetic chemistry, offering pathways to create diverse derivatives.
This detailed overview should cover the primary aspects of 3-(benzyloxy)-1-(3,4-dichlorobenzyl)-2-methyl-4(1H)-pyridinone, from its synthesis to its applications and reactivity
特性
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-2-methyl-3-phenylmethoxypyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO2/c1-14-20(25-13-15-5-3-2-4-6-15)19(24)9-10-23(14)12-16-7-8-17(21)18(22)11-16/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREBYROKDFVKBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=CC(=C(C=C2)Cl)Cl)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-7-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2854578.png)
![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzenecarboxamide](/img/structure/B2854579.png)



![2-[6-(4-Chlorophenyl)sulfanylpyridazin-3-yl]-2-(2,4-dichlorophenyl)acetonitrile](/img/structure/B2854585.png)
![1-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2854587.png)
![(5-Bromo-2-chloro-6-methylpyridin-3-yl)-[(3S)-3-fluoropyrrolidin-1-yl]methanone](/img/structure/B2854589.png)





